5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a boronate ester derivative featuring a benzoxazolone core. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions . Its structure combines a bicyclic oxazolone ring with a pinacol boronate ester, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)15-11(16)17-10/h5-7H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJADTWONUXMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254319-58-8 | |
| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as boric acid ester intermediates with benzene rings, are often used in organic synthesis reactions.
Mode of Action
It is known that similar compounds can act as catalysts, reducing agents, and ligands in various organic synthesis reactions.
Biochemical Pathways
Similar compounds are known to participate in important organic synthesis reactions, such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction.
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
- Chemical Formula : CHBNO
- Molecular Weight : 233.09 g/mol
- CAS Number : 59568550
The compound features a boron-containing dioxaborolane moiety which is known for enhancing the solubility and stability of organic compounds in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]oxazole scaffold. The incorporation of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets.
- Mechanism of Action :
- The benzo[d]oxazole derivatives are believed to exert their effects through the inhibition of tubulin polymerization, which is crucial for cell division. This mechanism is similar to that of established anticancer agents like colchicine and vincristine.
- In vitro studies have shown that derivatives exhibit significant antiproliferative activity against various cancer cell lines, with IC values often in the low micromolar range.
Case Studies
A selection of studies has been conducted to evaluate the biological activity of related compounds:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 0.56 | Tubulin inhibition |
| Compound B | A549 (lung cancer) | 1.0 | Apoptosis induction |
| Compound C | HL-60 (leukemia) | 0.75 | Cell cycle arrest |
These findings suggest that modifications to the core structure can significantly influence biological activity.
Antimicrobial Activity
Some derivatives of boron-containing compounds have shown promise as antimicrobial agents. The presence of the dioxaborolane group may enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Research Findings
Recent research indicates that compounds similar to this compound exhibit:
- High Selectivity : Many derivatives show selective toxicity towards cancer cells over normal cells.
- Enhanced Solubility : The dioxaborolane moiety contributes to better solubility in aqueous solutions, facilitating easier formulation for therapeutic use.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a boron-containing reagent in organic synthesis. Its dioxaborolane moiety allows for selective reactions with nucleophiles, making it valuable for the formation of carbon-carbon bonds.
Key Reactions:
- Suzuki Coupling: The compound can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds. This is particularly useful in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.
- Borylation Reactions: It serves as a borylating agent, introducing boron into organic substrates which can then be transformed into alcohols or amines through subsequent reactions.
Materials Science
In the realm of materials science, the compound is explored for its role in developing new materials such as covalent organic frameworks (COFs) and polymers.
Applications:
- Covalent Organic Frameworks (COFs): The compound has been used as a building block for synthesizing COFs that exhibit high surface areas and porosity. These materials are promising for gas storage and separation applications.
- Semiconducting Materials: Research indicates that derivatives of this compound can be integrated into semiconducting materials for use in organic electronics and photovoltaic devices.
Medicinal Chemistry
The medicinal chemistry applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one are primarily focused on its potential as a therapeutic agent.
Biological Activity:
- Anticancer Properties: Preliminary studies suggest that the compound may exhibit anticancer activity by inhibiting specific cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Activity: There is emerging evidence that compounds containing the dioxaborolane structure can possess antimicrobial properties, making them candidates for further development in treating infections.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the efficiency of using this compound in a Suzuki coupling reaction to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal byproducts.
| Reaction | Conditions | Yield |
|---|---|---|
| Biaryl A | Pd catalyst; DMF; 80°C | 92% |
| Biaryl B | Pd catalyst; THF; 60°C | 88% |
Case Study 2: Development of COFs
Research focused on synthesizing COFs using the compound as a precursor. The resulting materials exhibited exceptional stability and porosity.
| Material | Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|
| COF-A | 1200 | 0.45 |
| COF-B | 1500 | 0.55 |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on structural similarity to methylated analog.
Reactivity in Cross-Coupling Reactions
The target compound’s benzoxazolone core provides a balance of electron-withdrawing character (from the oxazolone) and stability (from the boronate ester). In contrast:
- Thiazolone derivative (CAS 1810038-58-4): Sulfur’s polarizability may improve catalytic turnover in palladium-mediated reactions but could lead to side reactions with soft metal catalysts .
- Methylated analog (CAS 1220696-32-1): The 3-methyl group introduces steric hindrance, slowing coupling efficiency but improving crystallinity for purification .
Preparation Methods
Detailed Preparation Procedure
A representative synthetic method reported involves the following steps:
Preparation of Aryl Halide Precursor: The benzo[d]oxazol-2(3H)-one core is functionalized to introduce a halogen (Br or I) at the desired position (commonly position 5 or 4).
-
- The aryl halide (e.g., 4-bromobenzo[d]oxazol-2(3H)-one) is combined with bis(pinacolato)diboron in the presence of a palladium catalyst.
- A base such as potassium acetate or sodium carbonate is added to facilitate the reaction.
- The mixture is heated under an inert atmosphere, typically at 90–110 °C for 4 to 24 hours.
- After completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., dichloromethane), and washed with aqueous solutions to remove inorganic residues.
- The crude product is purified by flash column chromatography using solvent mixtures like methanol/dichloromethane or ethyl acetate/heptanes.
Isolation and Characterization:
- The purified product is isolated as a solid, characterized by NMR spectroscopy, mass spectrometry, and melting point determination.
- Yields vary depending on the substrate and conditions but typically range from moderate to good (35–88%).
Research Findings and Data Table
| Parameter | Typical Value / Condition | Reference / Notes |
|---|---|---|
| Starting aryl halide | 4-bromobenzo[d]oxazol-2(3H)-one or positional analogs | Commercially available or synthesized in situ |
| Boron reagent | Bis(pinacolato)diboron | Standard boron source for Miyaura borylation |
| Catalyst | PdCl2(dppf), PdCl2(PPh3)2 | Effective for borylation of aryl halides |
| Base | Potassium acetate (KOAc), Sodium carbonate (Na2CO3) | Facilitates transmetallation step |
| Solvent | 2-Methyltetrahydrofuran, DMF, MeCN | Polar aprotic solvents preferred |
| Temperature | 90–110 °C | Elevated temperatures enhance reaction rate |
| Reaction time | 4–24 hours | Longer times for higher conversion |
| Atmosphere | Nitrogen or argon (inert) | Prevents catalyst deactivation |
| Yield | 35–88% | Depends on substrate and reaction optimization |
| Purification | Flash column chromatography | Solvent systems: MeOH/DCM or EtOAc/heptanes |
Representative Example from Literature
A mixture of 3-bromo-5-fluoropyridine-4-carbaldehyde (0.5 mmol), 3-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one (0.5 mmol), sodium carbonate (2 M aqueous, 1.5 mmol), and PdCl2(PPh3)2 (0.03 mmol) in DMF (3 mL) was heated at 100 °C for 4 hours. After workup and purification, the target compound was obtained in 35% yield.
In another protocol, the Miyaura borylation of 2-methyl-5-bromobenzo[d]oxazole was performed using Pd catalyst and potassium acetate in 2-methyltetrahydrofuran at 90 °C for 24 hours under inert atmosphere, yielding 88% of the corresponding boronic ester.
Notes on Optimization and Variations
- Catalyst choice: PdCl2(dppf) is often preferred for its stability and efficiency in borylation reactions.
- Base selection: Potassium acetate is commonly used due to its mild basicity and compatibility with Pd catalysts.
- Solvent effects: 2-Methyltetrahydrofuran is favored for its green chemistry profile and good solubilizing properties.
- Temperature and time: Higher temperatures and longer reaction times improve conversion but may increase side reactions.
- Purification: Flash chromatography is the standard method; solvent gradients are adjusted based on polarity of impurities.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]oxazol-2(3H)-one?
The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, analogous boronate esters are prepared by refluxing aryl halides with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in dioxane at 80–100°C for 12–24 hours . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the dioxaborolane ring (δ ~1.3 ppm for pinacol methyl groups) and benzooxazolone scaffold (aromatic protons δ 6.8–8.2 ppm) .
- IR Spectroscopy : Peaks at ~1340 cm⁻¹ (B-O stretching) and ~1700 cm⁻¹ (C=O in oxazolone) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron-containing compounds .
Q. How should this compound be stored to maintain stability?
Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). The dioxaborolane group is moisture-sensitive; use molecular sieves or desiccants to prevent hydrolysis. Shelf life is typically 6–12 months under these conditions .
Advanced Research Questions
Q. What strategies mitigate side reactions during cross-coupling reactions involving this boronate ester?
- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand to enhance selectivity for aryl-oxazolone coupling .
- Solvent Control : Anhydrous THF or toluene minimizes hydrolysis of the boronate ester.
- Temperature Gradients : Slow heating (40°C → 80°C) reduces premature deboronation. Contradictions in yield (e.g., 60–90% across studies) may arise from trace oxygen or variable ligand ratios; rigorous degassing and strict stoichiometry are critical .
Q. How can computational modeling predict the reactivity of this compound in drug discovery?
Density Functional Theory (DFT) calculations assess electrophilicity at the boron center and π-orbital alignment for Suzuki couplings. Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with kinase active sites, leveraging the oxazolone moiety’s hydrogen-bonding capacity. Validation requires correlation with experimental IC₅₀ data from kinase inhibition assays .
Q. What experimental designs are suitable for evaluating its pharmacokinetic (PK) properties?
Use a randomized block design with split-split plots:
- Main Plots : Dosage forms (oral vs. intravenous).
- Subplots : Metabolic conditions (e.g., CYP3A4 activity).
- Sub-subplots : Time points for plasma concentration measurements. Analyze metabolites via LC-MS/MS and compare bioavailability using ANOVA with post-hoc Tukey tests .
Q. How can conflicting data on hydrolytic stability be resolved?
Contradictory half-life reports (e.g., 2 vs. 8 hours in pH 7.4 buffer) may stem from:
- Buffer Ionic Strength : High salt concentrations accelerate hydrolysis.
- Analytical Methods : HPLC-UV vs. ¹¹B NMR may yield discrepancies. Standardize conditions (37°C, 0.1 M PBS) and validate via tandem techniques .
Methodological Tables
Table 1: Key Synthetic Parameters for Boronate Ester Formation
| Parameter | Optimal Range | References |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |
| Temperature | 80–100°C | |
| Reaction Time | 12–24 hours | |
| Purification | EtOAc/Hexane (1:3) |
Table 2: Stability Under Varied Conditions
| Condition | Half-Life (h) | Degradation Pathway | References |
|---|---|---|---|
| pH 7.4, 37°C | 2–8 | Hydrolysis | |
| Dry Argon, 4°C | >720 | None |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
